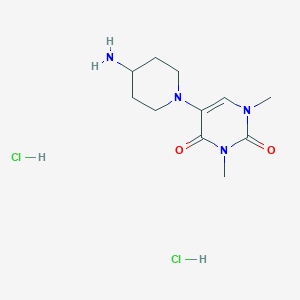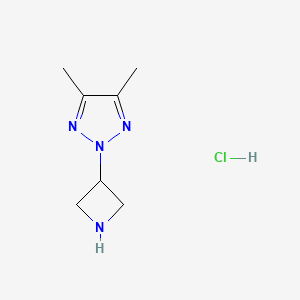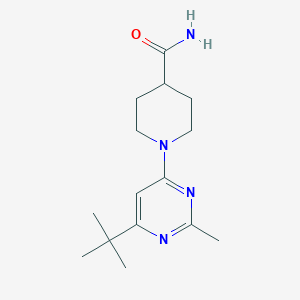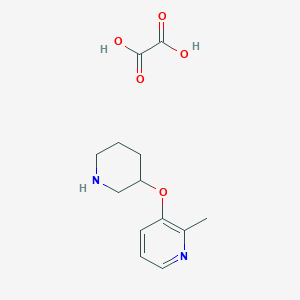![molecular formula C18H26N6 B6434829 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine CAS No. 2549003-60-1](/img/structure/B6434829.png)
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is an organic compound with a unique chemical structure that has been studied for its potential uses in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it an interesting and potentially useful tool for researchers.
科学研究应用
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of drugs on the central nervous system. It has also been found to be a useful tool for studying the effects of hormones on the body. Additionally, it has been studied for its potential use in cancer research, as it has been found to have anti-tumor activity.
作用机制
The exact mechanism of action of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound acts as an agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood, behavior, and cognition. Additionally, it has been found to interact with other receptors, such as the dopamine receptor D2 and the opioid receptor μ, suggesting that it may have additional mechanisms of action.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine have been studied in both animal and human studies. In animal studies, it has been found to have antidepressant-like effects, as well as anxiolytic, anticonvulsant, and anti-inflammatory properties. In human studies, it has been found to have antidepressant and anxiolytic effects, as well as cognitive-enhancing effects. Additionally, it has been found to reduce the risk of heart disease and stroke, as well as improve sleep quality.
实验室实验的优点和局限性
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine has several advantages for use in lab experiments. It is easy to synthesize, and the reaction conditions are mild and easily controlled. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. Additionally, it has a relatively low solubility, making it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for the study of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine. Further research could be conducted to determine the exact mechanism of action of the compound, as well as to explore its potential therapeutic uses. Additionally, further research could be conducted to explore the potential uses of the compound in drug discovery and development. Additionally, further research could be conducted to explore the potential uses of the compound in the treatment of various diseases and disorders, such as depression, anxiety, and Alzheimer's disease. Finally, further research could be conducted to explore the potential uses of the compound in the development of new diagnostic tools or biomarkers.
合成方法
The synthesis of 4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine can be accomplished through a series of steps. The first step involves the reaction of 4-tert-butyl-2-methyl-6-pyrimidinamine with 4-(5-methylpyrimidin-4-yl)piperazine in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form the desired compound. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is then quenched with an acid, such as hydrochloric acid, to complete the synthesis.
属性
IUPAC Name |
4-tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6/c1-13-11-19-12-20-17(13)24-8-6-23(7-9-24)16-10-15(18(3,4)5)21-14(2)22-16/h10-12H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMVVGDUZBKNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C3=NC(=NC(=C3)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-2-methyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-diethyl 3-methyl-5-[2-(naphthalen-1-yl)acetamido]thiophene-2,4-dicarboxylate](/img/structure/B6434751.png)
![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)

![3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride](/img/structure/B6434784.png)



![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)
![2-cyclopropyl-4-methyl-6-{4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6434825.png)
![4,5-dimethyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine dihydrochloride](/img/structure/B6434833.png)
![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)azetidin-3-yl]methyl}-N-methylcyclopropanecarboxamide](/img/structure/B6434834.png)
![1-[2-methyl-1-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B6434848.png)
![1-(2-methyl-1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)ethan-1-one](/img/structure/B6434850.png)
![2-[2-methyl-5-(5-methylpyrimidin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6434858.png)